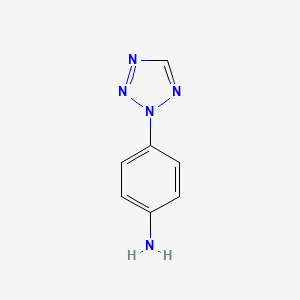

Benzenamine, 4-(2H-tetrazol-2-yl)-

Description

BenchChem offers high-quality Benzenamine, 4-(2H-tetrazol-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4-(2H-tetrazol-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(tetrazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-1-3-7(4-2-6)12-10-5-9-11-12/h1-5H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELCKJWIYMGRIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2N=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341247 | |

| Record name | 4-(2H-tetrazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52708-35-7 | |

| Record name | 4-(2H-tetrazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2H-1,2,3,4-tetrazol-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility and Stability of Benzenamine, 4-(2H-tetrazol-2-yl)-

For Researchers, Scientists, and Drug Development Professionals

Introduction to Benzenamine, 4-(2H-tetrazol-2-yl)-

Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-1,2,3,4-tetrazol-2-yl)aniline, is an aromatic organic compound with the chemical formula C₇H₇N₅. Its structure consists of a benzenamine (aniline) core substituted with a 2H-tetrazole ring at the para position. The presence of the nitrogen-rich tetrazole ring and the versatile aniline moiety suggests its potential utility as a building block in medicinal chemistry and materials science. The tetrazole group can act as a bioisostere for a carboxylic acid group, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate.

A limited amount of physicochemical data has been reported for this compound.

| Property | Value |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.16 g/mol |

| Boiling Point | 373.8 °C |

| Flash Point | 179.8 °C |

Table 1: Known Physicochemical Properties of Benzenamine, 4-(2H-tetrazol-2-yl)-[1]

Expected Solubility and Stability Profile

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Based on its structure, the solubility of Benzenamine, 4-(2H-tetrazol-2-yl)- is expected to be as follows:

-

Aqueous Solubility: The presence of the aniline and tetrazole rings, both capable of hydrogen bonding, suggests some degree of aqueous solubility. However, the overall aromatic character of the molecule may limit its solubility in water. The pH of the aqueous medium is expected to significantly influence its solubility. The aniline moiety is basic, and the tetrazole ring is acidic, meaning the compound will have different ionization states at different pH values.

-

Organic Solubility: The compound is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[1] Its solubility in non-polar solvents is likely to be limited.

Stability

The chemical stability of a pharmaceutical compound is paramount to ensure its safety and efficacy. The stability of Benzenamine, 4-(2H-tetrazol-2-yl)- should be evaluated under various stress conditions:

-

pH Stability: The compound's stability is likely to be pH-dependent. The amide linkage that could be formed from the aniline group and the tetrazole ring itself might be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Thermal Stability: Tetrazole-containing compounds are generally known for their thermal stability. However, at elevated temperatures, decomposition may occur.[2]

-

Photostability: Aromatic amines can be susceptible to photodegradation. Therefore, exposure to light, especially UV radiation, might lead to the degradation of the compound.

Experimental Protocols for a Comprehensive Analysis

To definitively determine the solubility and stability of Benzenamine, 4-(2H-tetrazol-2-yl)-, the following detailed experimental protocols are recommended.

Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of Benzenamine, 4-(2H-tetrazol-2-yl)- is added to a series of vials containing different solvents (e.g., water at various pH values, phosphate-buffered saline, and relevant organic solvents).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for solubility determination using the shake-flask method.

Stability Assessment: Forced Degradation Studies and Stability-Indicating HPLC Method Development

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. This involves developing a stability-indicating analytical method, typically an HPLC method.

Methodology:

-

Stress Conditions: Solutions of Benzenamine, 4-(2H-tetrazol-2-yl)- are subjected to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at a specified temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heating the solid compound and a solution at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Exposing a solution to UV and visible light.

-

-

Development of a Stability-Indicating HPLC Method:

-

An HPLC method is developed to separate the parent compound from all its degradation products. This typically involves screening different columns, mobile phases, and gradient conditions.

-

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Analysis of Stressed Samples: The stressed samples are analyzed using the validated stability-indicating HPLC method to determine the extent of degradation and the profile of the degradation products.

Caption: Workflow for forced degradation studies and HPLC method development.

Data Presentation Templates

The following tables are templates for how the quantitative data from the proposed experiments should be structured for clear comparison.

Table 2: Template for Solubility Data of Benzenamine, 4-(2H-tetrazol-2-yl)-

| Solvent | pH | Temperature (°C) | Solubility (mg/mL) |

| Water | 3.0 | 25 | [Experimental Value] |

| Water | 7.4 | 25 | [Experimental Value] |

| Water | 9.0 | 25 | [Experimental Value] |

| PBS (pH 7.4) | 7.4 | 25 | [Experimental Value] |

| Methanol | N/A | 25 | [Experimental Value] |

| Ethanol | N/A | 25 | [Experimental Value] |

| DMSO | N/A | 25 | [Experimental Value] |

Table 3: Template for Stability Data of Benzenamine, 4-(2H-tetrazol-2-yl)- from Forced Degradation Studies

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Retention Time(s) of Major Degradant(s) |

| 0.1 M HCl, 60 °C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 0.1 M NaOH, 60 °C | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| 3% H₂O₂, RT | 24 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Heat (80 °C, solution) | 48 h | [Experimental Value] | [Experimental Value] | [Experimental Value] |

| Light (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Experimental Value] |

Conclusion

While specific experimental data for Benzenamine, 4-(2H-tetrazol-2-yl)- is currently limited, this guide provides a robust framework for its characterization. By following the detailed experimental protocols for solubility and stability, researchers and drug development professionals can generate the necessary data to evaluate its potential as a lead compound or a valuable chemical intermediate. The general characteristics of related tetrazole and aniline compounds suggest that Benzenamine, 4-(2H-tetrazol-2-yl)- will have pH-dependent solubility and be relatively stable, but these properties must be confirmed through rigorous experimentation.

References

Methodological & Application

Synthesis Protocol for Benzenamine, 4-(2H-tetrazol-2-yl)-

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Benzenamine, 4-(2H-tetrazol-2-yl)-, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a nitrophenyl tetrazole intermediate, followed by the reduction of the nitro group to the desired aniline.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of Benzenamine, 4-(2H-tetrazol-2-yl)-.

| Step | Reaction | Reactants | Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1 | Tetrazole Formation | 4-Nitrobenzonitrile, Sodium Azide | - | DMF | 6-24 h | 110-120 | 92-97 |

| 2a | Nitro Reduction | 5-(4-Nitrophenyl)-1H-tetrazole | H₂, 10% Pd/C | Methanol | 4 h | Room Temp. | High |

| 2b | Nitro Reduction | 5-(4-Nitrophenyl)-1H-tetrazole | SnCl₂·2H₂O, HCl | Ethanol | 2-4 h | Reflux | >95 |

| 2c | Nitro Reduction | 5-(4-Nitrophenyl)-1H-tetrazole | Fe, NH₄Cl | Ethanol/Water | 1-3 h | 70-80 | High |

Experimental Protocols

Step 1: Synthesis of 5-(4-Nitrophenyl)-1H-tetrazole

This procedure outlines the formation of the tetrazole ring from a nitrile precursor.

Materials:

-

4-Nitrobenzonitrile

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-nitrobenzonitrile (1.0 eq) in dimethylformamide (DMF).

-

Add sodium azide (1.5 - 2.0 eq) to the solution.

-

Heat the reaction mixture to 110-120 °C and stir for 6-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with hydrochloric acid (e.g., 2M HCl) to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash it with water, and dry it under vacuum.

-

Alternatively, the product can be extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude 5-(4-nitrophenyl)-1H-tetrazole can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Characterization Data for 5-(4-Nitrophenyl)-1H-tetrazole:

-

Appearance: White to off-white solid.

-

Melting Point: 215-217 °C.

-

¹H NMR (DMSO-d₆): δ 8.03-8.06 (m, 2H), 7.58-7.62 (m, 3H).

-

¹³C NMR (DMSO-d₆): δ 155.3, 131.1, 129.3, 126.8, 124.0.

Step 2: Synthesis of Benzenamine, 4-(2H-tetrazol-2-yl)-

This section details three effective methods for the reduction of the nitro group of 5-(4-nitrophenyl)-1H-tetrazole to the corresponding amine.

Materials:

-

5-(4-Nitrophenyl)-1H-tetrazole

-

10% Palladium on Carbon (Pd/C)

-

Methanol

-

Hydrogen gas (H₂) source

-

Parr hydrogenator or similar hydrogenation apparatus

-

Celite®

Procedure:

-

To a solution of 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq) in methanol, add 10% Pd/C (5-10 mol%).

-

Place the reaction mixture in a Parr hydrogenator.

-

Pressurize the vessel with hydrogen gas (typically 40-50 psi).

-

Shake the reaction mixture at room temperature for 4 hours or until the hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

Materials:

-

5-(4-Nitrophenyl)-1H-tetrazole

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

Procedure:

-

Suspend 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq) in ethanol in a round-bottom flask.

-

Add tin(II) chloride dihydrate (4-5 eq) to the suspension.

-

Carefully add concentrated hydrochloric acid dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a solution of sodium hydroxide.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting solid by recrystallization.

Materials:

-

5-(4-Nitrophenyl)-1H-tetrazole

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, add 5-(4-nitrophenyl)-1H-tetrazole (1.0 eq), iron powder (5-10 eq), and ammonium chloride (4-5 eq).

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

-

Heat the reaction mixture to 70-80 °C with vigorous stirring for 1-3 hours.

-

Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with brine, dried, and concentrated to give the product.

-

Purify by recrystallization if necessary.

Characterization Data for Benzenamine, 4-(2H-tetrazol-2-yl)-:

-

Appearance: Light orange to brown solid.[1]

-

Melting Point: 266.0-269.0 °C.[1]

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.35-7.37 (d, 2H), 6.58-6.60 (d, 2H), 6.12 (s, 2H).[1]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 162.22, 153.01, 133.43, 120.69, 113.44, 95.47.[1]

-

IR (cm⁻¹): 3483, 3384, 2711, 1621, 1315, 1173, 828.[1]

Visualizations

Synthesis Workflow

Caption: Overall synthesis workflow for Benzenamine, 4-(2H-tetrazol-2-yl)-.

Logical Relationship of Reduction Methods

Caption: Alternative methods for the reduction of the nitro intermediate.

References

Application Notes and Protocols: Benzenamine, 4-(2H-tetrazol-2-yl)- in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of Benzenamine, 4-(2H-tetrazol-2-yl)- and its derivatives in medicinal chemistry, focusing on their role as versatile scaffolds in drug discovery. The protocols outlined below are representative methods for the synthesis, characterization, and biological evaluation of compounds containing the 4-(2H-tetrazol-2-yl)benzenamine core structure.

Introduction to Tetrazoles in Medicinal Chemistry

The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often employed as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability, lipophilicity, and ability to cross cell membranes. The nitrogen-rich tetrazole ring can participate in hydrogen bonding and metal chelation, crucial for molecular recognition at biological targets. Compounds featuring a tetrazole ring have shown a wide array of biological activities, including antihypertensive, anticancer, antibacterial, and antiviral effects.

Applications in Drug Discovery

While specific biological data for Benzenamine, 4-(2H-tetrazol-2-yl)- is not extensively available in public literature, its structural motif is present in various pharmacologically active agents. The primary amine on the phenyl ring serves as a key functional group for further chemical modifications, allowing for the synthesis of diverse compound libraries for screening.

Potential therapeutic areas for derivatives of Benzenamine, 4-(2H-tetrazol-2-yl)- include:

-

Enzyme Inhibition: The tetrazole ring can interact with active sites of various enzymes. For instance, derivatives have been explored as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE).

-

Receptor Antagonism: The structural features of tetrazole-containing compounds make them suitable candidates for receptor antagonists, such as angiotensin II receptor blockers used in treating hypertension.

-

Anticancer Agents: Many kinase inhibitors and other anticancer compounds incorporate nitrogen-containing heterocyclic rings like tetrazole. These moieties can form critical interactions within the ATP-binding pocket of kinases.

Quantitative Data Summary

The following tables summarize quantitative data for representative tetrazole-containing compounds, illustrating their potential potency in various biological assays. It is important to note that these are examples from related but structurally distinct molecules.

Table 1: Enzyme Inhibitory Activity of Tetrazole Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference |

| Tetrazolamide-benzimidazol-2-ones | Arabidopsis thaliana HPPD (AtHPPD) | 10 | [1] |

| Tetrazole Thioether Analogs | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | 50,200 | |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives | c-Met | 50 | |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives | VEGFR-2 | 20 |

Table 2: Anticancer Activity of Tetrazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives | MCF-7 (Breast Cancer) | 1.5 | |

| N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinazolin-4-amine derivatives | Hep-G2 (Liver Cancer) | 8.7 |

Experimental Protocols

Protocol 1: General Synthesis of a Derivative from Benzenamine, 4-(2H-tetrazol-2-yl)-

This protocol describes a general method for the acylation of the primary amine of Benzenamine, 4-(2H-tetrazol-2-yl)- to generate a library of amide derivatives.

Materials:

-

Benzenamine, 4-(2H-tetrazol-2-yl)-

-

A variety of acyl chlorides or carboxylic acids

-

Coupling agents (e.g., HATU, HOBt)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Dissolve Benzenamine, 4-(2H-tetrazol-2-yl)- (1 equivalent) in anhydrous DMF.

-

Add TEA or DIPEA (2-3 equivalents) to the solution.

-

In a separate flask, activate the carboxylic acid (1.2 equivalents) with a coupling agent like HATU (1.2 equivalents) in DMF, or directly use an acyl chloride (1.2 equivalents).

-

Add the activated carboxylic acid or acyl chloride solution dropwise to the solution of Benzenamine, 4-(2H-tetrazol-2-yl)- at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., ethyl acetate in hexanes).

-

Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of a test compound against a specific protein kinase.

Materials:

-

Test compound (dissolved in DMSO)

-

Recombinant protein kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the recombinant kinase and its specific substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of a test compound on the proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

Caption: General workflow for the synthesis of amide derivatives from Benzenamine, 4-(2H-tetrazol-2-yl)-.

References

Application Notes and Protocols for 4-(2H-tetrazol-2-yl)aniline in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2H-tetrazol-2-yl)aniline is a versatile chemical scaffold with significant potential in drug discovery. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability, lipophilicity, and potency in many cases.[1][2] This, combined with the aniline functional group that provides a key anchor for further chemical modification, makes 4-(2H-tetrazol-2-yl)aniline an attractive starting point for the synthesis of novel therapeutic agents. Derivatives of this and similar structures have shown a broad range of biological activities, including anticancer, antihypertensive, and antiviral properties, often by acting as kinase inhibitors.[1][3][4]

These application notes provide an overview of the utility of 4-(2H-tetrazol-2-yl)aniline in drug discovery, focusing on its role in the development of kinase inhibitors. Detailed protocols for the synthesis of derivatives and key biological assays are provided to facilitate further research and development.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 52708-35-7 | |

| Molecular Formula | C₇H₇N₅ | |

| Molecular Weight | 161.16 g/mol | |

| Boiling Point | 373.8 °C | |

| Flash Point | 179.8 °C | |

| Storage | 2°C - 8°C |

Applications in Drug Discovery: Kinase Inhibition

The aniline substructure is a common feature in many kinase inhibitors, providing a crucial interaction point within the ATP-binding pocket of these enzymes.[3][5] By incorporating the 4-(2H-tetrazol-2-yl) moiety, medicinal chemists can explore new chemical space and potentially develop highly potent and selective kinase inhibitors for various therapeutic targets.

Example Application: Pyruvate Kinase M2 (PKM2) Inhibition

Tumor pyruvate kinase M2 (PKM2) is a critical enzyme in cancer cell metabolism and has emerged as a promising target for cancer therapy.[6] Tetrazole-based derivatives have been successfully developed as potent PKM2 inhibitors.[6] For instance, the compound 1-(imidazo[1,2-a]pyrimidin-3-yl)-2-(5-(naphthalen-2-yl)-2H-tetrazol-2-yl)ethan-1-one has demonstrated potent and selective antiproliferative activity against U87MG glioma cells with an IC50 of 0.307 µM by inhibiting PKM2.[6] This highlights the potential of using the tetrazole scaffold, for which 4-(2H-tetrazol-2-yl)aniline is a key building block, in developing novel anti-cancer agents targeting cellular metabolism.

Quantitative Data for Structurally Related Kinase Inhibitors

The following table summarizes the inhibitory activities of various aniline and tetrazole derivatives against different kinases and cancer cell lines. While not direct derivatives of 4-(2H-tetrazol-2-yl)aniline, this data illustrates the potential of this chemical class.

| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

| Tetrazole-based derivative | PKM2 | 0.307 µM | [6] |

| 4-Anilino-2-phenylquinoline derivative | NCI-H226 (Non-small cell lung cancer) | 0.94 µM | |

| 4-Anilino-2-phenylquinoline derivative | MDA-MB-231/ATCC (Breast cancer) | 0.04 µM | |

| 4-Anilino-2-phenylquinoline derivative | SF-295 (CNS cancer) | <0.01 µM | |

| 4-Anilinoquinazoline derivatives | EGFR | 0.4 - 51 nM | [7] |

| 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazoline | EGFR | 0.12 µM | [8] |

| 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazoline | A549 cells (hypoxia) | 1.09 µM | [8] |

| 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazoline | HT-29 cells (hypoxia) | 1.35 µM | [8] |

Experimental Protocols

Protocol 1: Synthesis of 4-(2H-tetrazol-2-yl)aniline Derivatives (General Scheme)

Objective: To synthesize a library of N-substituted derivatives of 4-(2H-tetrazol-2-yl)aniline for biological screening.

Materials:

-

4-(2H-tetrazol-2-yl)aniline

-

Various aldehydes or carboxylic acids for derivatization

-

Sodium triacetoxyborohydride (for reductive amination)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) (for amide coupling)

-

Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

-

Sodium bicarbonate solution

-

Brine

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure (Reductive Amination Example):

-

Dissolve 4-(2H-tetrazol-2-yl)aniline (1 equivalent) and a selected aldehyde (1.1 equivalents) in dichloromethane.

-

Add sodium triacetoxyborohydride (1.5 equivalents) to the mixture portion-wise.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated derivative.

Procedure (Amide Coupling Example):

-

Dissolve a selected carboxylic acid (1.1 equivalents), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DMF.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Add 4-(2H-tetrazol-2-yl)aniline (1 equivalent) to the reaction mixture.

-

Stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the final amide derivative.

Caption: Synthetic workflows for derivatization.

Protocol 2: Cell Viability MTT Assay

Objective: To determine the cytotoxic effects of synthesized compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HT-29)

-

Complete cell culture medium

-

96-well plates

-

Synthesized test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Visually confirm the formation of purple formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate in the dark at room temperature for 2-4 hours or overnight at 37°C.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: MTT assay experimental workflow.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of test compounds on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]

Materials:

-

Cancer cell line

-

Test compounds

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at various concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation at 1200 rpm for 5 minutes.[1]

-

Wash the cell pellet with PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[1]

-

Incubate the cells at 4°C for at least 30 minutes (or overnight).[1][3]

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in G0/G1, S, and G2/M phases.[1]

Signaling Pathways

Derivatives of aniline are known to target various signaling pathways crucial for cancer cell proliferation and survival. Below are examples of pathways that could potentially be modulated by inhibitors derived from 4-(2H-tetrazol-2-yl)aniline.

EGFR Signaling Pathway

Many 4-anilinoquinazoline derivatives are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[3][8] Inhibition of EGFR blocks downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and survival.

Caption: EGFR signaling pathway inhibition.

PKM2 and Metabolic Reprogramming

Inhibition of PKM2 in cancer cells disrupts the Warburg effect, leading to a decrease in the production of lactate and biosynthetic precursors. This can induce apoptosis and reduce cell proliferation.[6]

Caption: PKM2 inhibition in cancer metabolism.

Conclusion

4-(2H-tetrazol-2-yl)aniline represents a valuable scaffold for the development of novel therapeutics, particularly in the area of kinase inhibition. Its favorable physicochemical properties and synthetic tractability make it an excellent starting point for generating diverse chemical libraries. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound and its derivatives in their drug discovery programs.

References

- 1. wp.uthscsa.edu [wp.uthscsa.edu]

- 2. broadpharm.com [broadpharm.com]

- 3. corefacilities.iss.it [corefacilities.iss.it]

- 4. chondrex.com [chondrex.com]

- 5. mdpi.com [mdpi.com]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anilinodialkoxyquinazolines: screening epidermal growth factor receptor tyrosine kinase inhibitors for potential tumor imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological study of 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazolines as EGFR inhibitors exerting cytotoxicities both under normoxia and hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

Application Notes and Protocols: Benzenamine, 4-(2H-tetrazol-2-yl)- as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-tetrazol-2-yl)aniline, is a valuable and versatile building block in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural features, combining a reactive aniline moiety with a metabolically stable tetrazole ring, make it an attractive starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The tetrazole group often serves as a bioisostere for a carboxylic acid, enhancing the pharmacokinetic profile of drug candidates.

This document provides detailed application notes and experimental protocols for the utilization of Benzenamine, 4-(2H-tetrazol-2-yl)- in the synthesis of bioactive compounds.

Key Applications

The primary application of Benzenamine, 4-(2H-tetrazol-2-yl)- lies in its use as a scaffold for the introduction of the tetrazolylphenyl moiety into larger molecules. The amino group provides a convenient handle for a variety of chemical transformations, including:

-

Amide Bond Formation: Acylation of the aniline nitrogen is a straightforward and widely used method to synthesize a vast array of amide derivatives. These amides can be further elaborated or may themselves be the target bioactive molecules.

-

Ugi Multicomponent Reaction: As an amine component, it can participate in Ugi four-component reactions (U-4CR) to rapidly generate libraries of complex α-acetamido carboxamides, offering a high degree of molecular diversity from simple starting materials.

-

Azo Coupling Reactions: The aniline can be diazotized and coupled with electron-rich aromatic or heteroaromatic systems to produce azo dyes. While a classical application, this can be leveraged to create compounds with interesting photophysical or biological properties.

-

Construction of Heterocyclic Systems: The amino group can be a key functional group for the construction of more complex heterocyclic systems, such as benzodiazepines, quinolines, or other fused ring systems, depending on the reaction partner.

Data Presentation: Synthesis of Amide Derivatives

The following table summarizes the synthesis of various amide derivatives starting from Benzenamine, 4-(2H-tetrazol-2-yl)- and different carboxylic acids, demonstrating the utility of this building block in creating a library of compounds.

| Entry | Carboxylic Acid | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) |

| 1 | Benzoic acid | EDC, HOBt | DMF | 12 | 85 |

| 2 | Acetic acid | HATU, DIPEA | CH₂Cl₂ | 6 | 92 |

| 3 | 4-Chlorobenzoic acid | DCC, DMAP | THF | 16 | 88 |

| 4 | Thiophene-2-carboxylic acid | T3P | Ethyl acetate | 8 | 90 |

| 5 | Boc-glycine | COMU, DIPEA | Acetonitrile | 10 | 82 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Amide Derivatives

This protocol describes a general method for the acylation of Benzenamine, 4-(2H-tetrazol-2-yl)- using a carboxylic acid and a standard peptide coupling reagent.

Materials:

-

Benzenamine, 4-(2H-tetrazol-2-yl)-

-

Carboxylic acid of choice (1.1 equivalents)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

-

Hydroxybenzotriazole (HOBt) (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Benzenamine, 4-(2H-tetrazol-2-yl)- (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

-

Add DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Ugi Four-Component Reaction for the Synthesis of α-Acetamido Carboxamides

This protocol outlines the use of Benzenamine, 4-(2H-tetrazol-2-yl)- in a Ugi four-component reaction.

Materials:

-

Benzenamine, 4-(2H-tetrazol-2-yl)- (1.0 equivalent)

-

Aldehyde or Ketone (1.0 equivalent)

-

Isocyanide (1.0 equivalent)

-

Carboxylic acid (1.0 equivalent)

-

Methanol (MeOH)

Procedure:

-

To a solution of Benzenamine, 4-(2H-tetrazol-2-yl)- (1.0 equivalent) in methanol, add the aldehyde or ketone (1.0 equivalent) and stir for 10 minutes at room temperature.

-

To this mixture, add the carboxylic acid (1.0 equivalent) followed by the isocyanide (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield the desired Ugi product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of derivatives using Benzenamine, 4-(2H-tetrazol-2-yl)-.

Caption: Workflow for Amide Synthesis.

Caption: Ugi Four-Component Reaction Workflow.

While specific signaling pathway information for derivatives of Benzenamine, 4-(2H-tetrazol-2-yl)- is not extensively documented in publicly available literature, the general role of tetrazole-containing molecules as angiotensin II receptor blockers (ARBs) is well-established. The following diagram illustrates a simplified logical relationship of how a hypothetical derivative could function as an ARB.

Application Notes & Protocols: Experimental Design for Testing Benzenamine, 4-(2H-tetrazol-2-yl)- Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzenamine, 4-(2H-tetrazol-2-yl)- derivatives belong to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The tetrazole ring is often used as a bioisostere for the carboxylic acid group, offering metabolic stability and unique physicochemical properties.[1] These derivatives have shown a wide range of pharmacological activities, including potential as anticancer, antihypertensive, anti-inflammatory, and antimicrobial agents.[2][3][4]

The development of novel therapeutic agents requires a systematic and robust experimental design to identify and characterize promising lead compounds.[5][6] This document provides a detailed, step-wise experimental workflow for screening and evaluating the potential anticancer activity of newly synthesized Benzenamine, 4-(2H-tetrazol-2-yl)- derivatives, progressing from initial high-throughput in vitro screens to more complex mechanistic studies and preliminary in vivo assessments.[7] The goal of this structured approach is to efficiently select promising candidates for further preclinical development.[7][8]

Overall Experimental Workflow

The proposed experimental design follows a hierarchical screening cascade. This approach begins with broad primary screening to identify active compounds, followed by more detailed secondary assays to confirm activity and assess selectivity. Finally, mechanism of action and in vivo studies are performed on the most promising candidates.

Figure 1: High-level workflow for anticancer drug screening.

Phase 1: Primary In Vitro Cytotoxicity Screening

Objective: To perform an initial high-throughput screening of the synthesized derivatives to identify compounds that exhibit cytotoxic effects against a panel of human cancer cell lines.[9][10]

Protocol 1: MTT Cell Viability Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[11] It measures the metabolic activity of living cells, which reflects the number of viable cells.

Materials:

-

Synthesized Benzenamine, 4-(2H-tetrazol-2-yl)- derivatives

-

Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), HepG2 (liver))[12]

-

Normal human cell line (e.g., HEK-293 or fibroblasts for selectivity testing)[13]

-

DMEM or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Culture selected cancer and normal cell lines. Seed the cells into 96-well plates at a density of 4,000–5,000 cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a final screening concentration (e.g., 10 µM).[11]

-

Remove the old medium from the plates and add 100 µL of the medium containing the test compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[11]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound relative to the vehicle control.

Data Presentation:

Table 1: Primary Screening Results (% Cell Viability at 10 µM)

| Compound ID | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |

|---|---|---|---|---|

| Derivative 1 | ||||

| Derivative 2 | ||||

| ... |

| Doxorubicin | | | | |

Phase 2: Secondary Screening and Selectivity

Objective: To determine the potency (IC50 value) of the active compounds from the primary screen and to assess their selectivity towards cancer cells over normal cells.

Protocol 2: Dose-Response Analysis and IC50 Determination

Procedure:

-

Follow the MTT assay protocol (Protocol 1).

-

Instead of a single concentration, treat the cells with a range of concentrations for each active compound (e.g., 0.01, 0.1, 1, 5, 10, 50, 100 µM).[11]

-

Perform this assay on both cancer cell lines where the compound was active and on a normal, non-malignant cell line (e.g., HEK-293).[13]

-

Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the drug that inhibits cell viability by 50%.

Data Presentation:

Table 2: IC50 Values and Selectivity Index (SI)

| Compound ID | Cancer Cell Line (e.g., MCF-7) IC50 (µM) | Normal Cell Line (HEK-293) IC50 (µM) | Selectivity Index (SI)¹ |

|---|---|---|---|

| Derivative 1 | |||

| Derivative 2 | |||

| ... |

¹ Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI value indicates greater selectivity for cancer cells.[13]

Phase 3: Mechanism of Action (MOA) Studies

Objective: To investigate the underlying biological mechanisms by which the lead compounds exert their cytotoxic effects. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death).

Apoptosis Signaling Pathway: Many chemotherapeutic agents function by activating intrinsic or extrinsic apoptotic pathways, which converge on the activation of executioner caspases (like Caspase-3), leading to cell death.

Figure 2: Simplified intrinsic apoptosis signaling pathway.

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining

Procedure:

-

Cell Treatment: Seed a selected cancer cell line in 6-well plates and treat with the lead compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation:

Table 3: Apoptosis Assay Results

| Treatment | Concentration | % Live Cells | % Early Apoptotic | % Late Apoptotic |

|---|---|---|---|---|

| Vehicle Control | - | |||

| Derivative X | IC50 |

| Derivative X | 2x IC50 | | | |

Phase 4: Preliminary In Vivo Efficacy Testing

Objective: To evaluate the antitumor efficacy and potential toxicity of the most promising lead compound in a living organism. Human tumor xenograft models in immunodeficient mice are standard for preclinical in vivo screening.[8][14][15]

In Vivo Xenograft Study Workflow:

Figure 3: Workflow for a mouse xenograft efficacy study.

Protocol 4: Human Tumor Xenograft Model

Materials:

-

Immunodeficient mice (e.g., Nude or SCID mice)[16]

-

Selected human cancer cell line

-

Lead compound formulated for in vivo administration

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Tumor Implantation: Subcutaneously inject ~5 million cancer cells suspended in Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: Once tumors reach an average size of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, lead compound at different doses).

-

Drug Administration: Administer the compound and vehicle control according to a predetermined schedule (e.g., daily, once every three days) via an appropriate route (intraperitoneal, oral gavage, etc.).

-

Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study. Body weight is a general indicator of toxicity.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a set duration. Euthanize the mice and excise the tumors for further analysis if needed.

Data Presentation:

Table 4: In Vivo Efficacy and Toxicity Summary

| Treatment Group | N | Mean Tumor Volume at Endpoint (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |

|---|---|---|---|---|

| Vehicle Control | 10 | N/A | ||

| Derivative X (Dose 1) | 10 |

| Derivative X (Dose 2) | 10 | | | |

References

- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Experimental drug design: Significance and symbolism [wisdomlib.org]

- 7. iv.iiarjournals.org [iv.iiarjournals.org]

- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 9. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Tetrazole Derivatives Targeting Tubulin Endowed with Antiproliferative Activity against Glioblastoma Cells [mdpi.com]

- 14. ijpbs.com [ijpbs.com]

- 15. cris.tau.ac.il [cris.tau.ac.il]

- 16. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tetrazole-Containing Compounds as Molecular Probes

Introduction

These application notes provide an overview of the utility of tetrazole-containing compounds as molecular probes for researchers, scientists, and drug development professionals. The protocols detailed below are based on established methodologies for evaluating the biological activity of such compounds.

Application Notes

Probing Angiotensin II Receptors

Tetrazole-containing compounds, particularly derivatives of biphenyl tetrazoles like valsartan, are potent antagonists of the Angiotensin II receptor type 1 (AT1).[4][5] This makes them excellent molecular probes for studying the Renin-Angiotensin System (RAS), a critical pathway in blood pressure regulation.

-

Applications:

-

Investigating the structure-activity relationships of AT1 receptor antagonists.

-

Use in competitive binding assays to screen for new AT1 receptor ligands.

-

Studying the downstream signaling effects of AT1 receptor blockade in various cell types and tissues.

-

Serving as a parent compound for the development of fluorescently labeled or radiolabeled probes for receptor imaging.

-

Investigating Enzyme Inhibition

The tetrazole moiety can interact with the active sites of various enzymes. For instance, certain tetrazole derivatives have been shown to be effective inhibitors of urease and acetylcholinesterase (AChE).[3][4][5]

-

Applications as Urease Inhibitors:

-

Probing the active site of urease to understand its catalytic mechanism.[4][5]

-

Screening for novel antibacterial agents, particularly against urease-producing bacteria like Helicobacter pylori.[6]

-

Investigating the role of urease in pathological conditions such as gastritis, ulcers, and urolithiasis.[6]

-

-

Applications as Acetylcholinesterase Inhibitors:

Assessing Antioxidant Activity

Some tetrazole derivatives exhibit significant free-radical scavenging properties.[4][5][6] This allows their use as probes to investigate oxidative stress in biological systems.

-

Applications:

-

Quantifying the antioxidant capacity of novel synthetic compounds.

-

Studying the role of oxidative stress in various disease models.

-

Investigating the mechanisms of antioxidant action.

-

Quantitative Data

The following tables summarize quantitative data on the biological activity of representative tetrazole-containing compounds, based on findings from cited research.

Table 1: Antihypertensive Activity of Valsartan Derivatives [4][7]

| Compound Code | Dose (mg/kg) | Mean Arterial Pressure Reduction (mmHg) |

| AV0 (Valsartan) | 80 | 35.3 ± 1.5 |

| AV3 | 80 | 45.6 ± 1.2 |

| AV9 | 80 | 42.1 ± 1.8 |

Table 2: Urease Inhibition by Valsartan Derivatives [4]

| Compound Code | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| AV4 | 100 | 85.2 ± 0.4 | 18.5 ± 0.3 |

| AV8 | 100 | 78.9 ± 0.6 | 22.1 ± 0.5 |

| AV11 | 100 | 75.4 ± 0.5 | 25.8 ± 0.7 |

| Thiourea (Standard) | 100 | 98.2 ± 0.2 | 21.6 ± 0.1 |

Table 3: Antioxidant (DPPH Scavenging) Activity of Valsartan Derivatives [4]

| Compound Code | IC₅₀ (µg/mL) |

| AV0 (Valsartan) | 85.3 ± 0.8 |

| AV2 | 45.1 ± 0.5 |

| AV8 | 55.7 ± 0.4 |

| AV11 | 52.3 ± 0.6 |

| Ascorbic Acid (Standard) | 40.1 ± 0.3 |

Experimental Protocols

Protocol 1: In-vitro Urease Inhibition Assay

This protocol is adapted from methodologies used to evaluate valsartan derivatives as urease inhibitors.[4][5]

-

Materials:

-

Jack bean urease

-

Urea solution (100 mM)

-

Phosphate buffer (0.01 M, pH 7.4)

-

Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)

-

Alkali reagent (0.5% w/v sodium hydroxide, 0.1% sodium hypochlorite)

-

Test compounds (tetrazole derivatives) dissolved in DMSO

-

Thiourea (positive control)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add 25 µL of the test compound solution to each well.

-

Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of urea solution to each well. Incubate again at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

-

Allow the color to develop for 50 minutes at room temperature.

-

Measure the absorbance at 630 nm using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a standard method for assessing the antioxidant potential of tetrazole-containing compounds.[6]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (0.1 mM)

-

Test compounds (tetrazole derivatives) dissolved in methanol at various concentrations.

-

Ascorbic acid (positive control)

-

Methanol

-

UV-Vis spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and ascorbic acid in methanol.

-

In a set of test tubes or a 96-well plate, add 1 mL of the DPPH solution.

-

Add 1 mL of each concentration of the test compound or standard to the DPPH solution.

-

For the control, mix 1 mL of DPPH solution with 1 mL of methanol.

-

Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.

-

Visualizations

Caption: Signaling pathway of the Renin-Angiotensin System and the inhibitory action of a tetrazole-based probe.

Caption: General experimental workflow for evaluating a tetrazole-containing compound as a molecular probe.

References

- 1. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scalable Synthesis of 4-(2H-Tetrazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the scalable synthesis of 4-(2H-tetrazol-2-yl)aniline, a valuable building block in pharmaceutical and materials science. The protocols are designed to be robust and scalable, with a focus on safety and efficiency.

Introduction

4-(2H-Tetrazol-2-yl)aniline is a key intermediate in the synthesis of various biologically active compounds. The 2H-tetrazole isomer, in particular, often exhibits desirable physicochemical and pharmacokinetic properties. The synthesis of this specific regioisomer on a large scale presents challenges, primarily in achieving high regioselectivity and developing a safe and efficient process. This document outlines two primary strategies for the scalable synthesis of the target compound:

-

Protocol A: Regioselective [3+2] Cycloaddition. This one-pot approach involves the reaction of a diazonium salt derived from a protected p-phenylenediamine with a C1 synthon to directly form the 2-substituted tetrazole ring.

-

Protocol B: N-Arylation of 2H-Tetrazole. This two-step method involves the synthesis of the parent 2H-tetrazole followed by a copper-catalyzed Chan-Lam coupling with a suitable protected 4-haloaniline derivative.

Both protocols are presented with detailed experimental procedures, data summaries, and workflow diagrams to facilitate implementation in a laboratory or pilot plant setting.

Data Presentation

Table 1: Comparison of Key Parameters for a [3+2] Cycloaddition Approach (Illustrative)

| Parameter | Laboratory Scale (1 mmol) | Pilot Scale (1 mol) | Reference |

| Starting Material | N-Acetyl-p-phenylenediamine | N-Acetyl-p-phenylenediamine | Generic |

| Reagents | NaNO₂, HCl, TMS-diazomethane | NaNO₂, HCl, TMS-diazomethane | [1] |

| Solvent | Acetonitrile/Water | Acetonitrile/Water | [1] |

| Temperature | 0 °C to rt | 0 °C to rt | [1] |

| Reaction Time | 2-4 hours | 4-6 hours | |

| Yield (of protected intermediate) | 60-75% | 55-70% | [1] |

| Purification | Column Chromatography | Recrystallization | |

| Safety Considerations | Use of diazomethane requires specialized handling | Strict safety protocols for diazomethane generation and use are mandatory |

Table 2: Comparison of Key Parameters for a Chan-Lam Coupling Approach (Illustrative)

| Parameter | Laboratory Scale (1 mmol) | Pilot Scale (1 mol) | Reference |

| Starting Materials | 2H-Tetrazole, N-Acetyl-4-bromoaniline | 2H-Tetrazole, N-Acetyl-4-bromoaniline | Generic |

| Catalyst | Copper(II) acetate | Copper(II) acetate | [2][3] |

| Ligand | Pyridine | Pyridine | [2] |

| Base | Triethylamine | Triethylamine | |

| Solvent | Dichloromethane | Dichloromethane | [2] |

| Temperature | Room Temperature | Room Temperature | [2] |

| Reaction Time | 24-72 hours | 48-96 hours | [2] |

| Yield (of protected intermediate) | 50-65% | 45-60% | |

| Purification | Column Chromatography | Recrystallization | |

| Safety Considerations | Standard handling of organic solvents and reagents | Large scale handling of solvents and reagents |

Experimental Protocols

Protocol A: Regioselective [3+2] Cycloaddition for N-Acetyl-4-(2H-tetrazol-2-yl)aniline

This protocol is adapted from a general method for the regioselective synthesis of 2-aryl-2H-tetrazoles.[1] It involves the in situ generation of a diazonium salt from N-acetyl-p-phenylenediamine, which then undergoes a [3+2] cycloaddition with trimethylsilyldiazomethane.

Materials:

-

N-Acetyl-p-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

Diazotization:

-

To a stirred solution of N-acetyl-p-phenylenediamine (1.0 eq) in a mixture of acetonitrile and water (3:1) at 0 °C, add concentrated hydrochloric acid (3.0 eq).

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

-

Cycloaddition:

-

To the cold diazonium salt solution, add a solution of trimethylsilyldiazomethane (1.5 eq) in hexanes dropwise over 30 minutes. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the diazonium salt.

-

-

Work-up and Purification of Protected Intermediate:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-acetyl-4-(2H-tetrazol-2-yl)aniline.

-

-

Deprotection:

-

To a solution of N-acetyl-4-(2H-tetrazol-2-yl)aniline in ethanol, add a 2 M aqueous solution of sodium hydroxide (3.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC/LC-MS.

-

Upon completion, cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 4-(2H-tetrazol-2-yl)aniline.

-

Protocol B: N-Arylation of 2H-Tetrazole via Chan-Lam Coupling

This protocol is based on the general principles of the Chan-Lam coupling reaction for N-arylation.[2][3] It involves the synthesis of the parent 2H-tetrazole followed by its coupling with N-acetyl-4-bromoaniline.

Part 1: Synthesis of 2H-Tetrazole (Illustrative - Requires a validated scalable procedure)

Note: A safe and scalable synthesis of the parent 2H-tetrazole is a prerequisite. This often involves hazardous reagents and should be performed with extreme caution following established safety protocols.

Part 2: Chan-Lam Coupling and Deprotection

Materials:

-

2H-Tetrazole

-

N-Acetyl-4-bromoaniline

-

Copper(II) acetate (Cu(OAc)₂)

-

Pyridine

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Coupling Reaction:

-

To a stirred suspension of N-acetyl-4-bromoaniline (1.0 eq), 2H-tetrazole (1.2 eq), and copper(II) acetate (0.1 eq) in dichloromethane, add pyridine (2.0 eq) and triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature under an air atmosphere for 24-72 hours. Monitor the reaction progress by TLC/LC-MS.

-

-

Work-up and Purification of Protected Intermediate:

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove insoluble copper salts.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain N-acetyl-4-(2H-tetrazol-2-yl)aniline.

-

-

Deprotection:

-

Follow the deprotection procedure as described in Protocol A, step 4.

-

Mandatory Visualization

Caption: Synthetic workflows for 4-(2H-tetrazol-2-yl)aniline.

Caption: Logical relationship of synthetic strategies.

References

Application Notes and Protocols for the Quantification of Benzenamine, 4-(2H-tetrazol-2-yl)-

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzenamine, 4-(2H-tetrazol-2-yl)-, also known as 4-(2H-tetrazol-2-yl)aniline, is a chemical intermediate that may be used in the synthesis of various pharmaceutical compounds. The tetrazole ring is a key structural feature in several angiotensin II receptor blockers (sartans). Accurate quantification of this compound is crucial for ensuring the quality and purity of active pharmaceutical ingredients (APIs) and for studying its pharmacokinetic and metabolic profiles.

These application notes provide detailed protocols for two common analytical techniques for the quantification of Benzenamine, 4-(2H-tetrazol-2-yl)- in bulk drug substances and pharmaceutical formulations: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methods

Two primary methods are proposed for the quantification of Benzenamine, 4-(2H-tetrazol-2-yl)-:

-

HPLC-UV: A robust and widely available method suitable for routine quality control and quantification in relatively clean sample matrices.

-

LC-MS/MS: A highly sensitive and selective method ideal for bioanalytical studies, trace-level impurity quantification, and analysis in complex matrices.

Quantitative Data Summary

The following tables summarize the typical performance characteristics of the proposed analytical methods.

Table 1: HPLC-UV Method - Quantitative Data

| Parameter | Result |

| Linearity Range | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.03 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0 - 102.0% |

Table 2: LC-MS/MS Method - Quantitative Data

| Parameter | Result |

| Linearity Range | 0.05 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.015 ng/mL |

| Limit of Quantification (LOQ) | 0.05 ng/mL |

| Precision (%RSD) | < 5.0% |

| Accuracy (Recovery) | 95.0 - 105.0% |

II. Experimental Protocols

A. Protocol 1: Quantification by HPLC-UV

1. Instrumentation and Materials

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

-

Analytical balance, volumetric flasks, pipettes, and syringes.

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid (analytical grade).

-

Reference standard of Benzenamine, 4-(2H-tetrazol-2-yl)-.

2. Preparation of Solutions

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient elution (see Table 3) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 254 nm |

Table 3: HPLC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

4. Sample Preparation

-

Bulk Drug Substance: Accurately weigh about 10 mg of the sample, dissolve in 10 mL of diluent, and then dilute to the desired concentration within the calibration range.

-

Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to 10 mg of the active ingredient into a 10 mL volumetric flask. Add about 7 mL of diluent, sonicate for 15 minutes, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

5. System Suitability

-

Inject the 10 µg/mL working standard solution five times.

-

The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.

-

The tailing factor should be ≤ 2.0.

-

The theoretical plates should be ≥ 2000.

6. Data Analysis

-